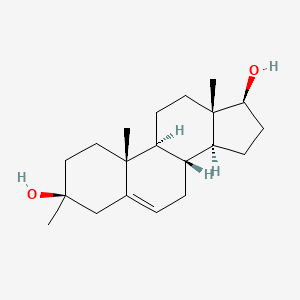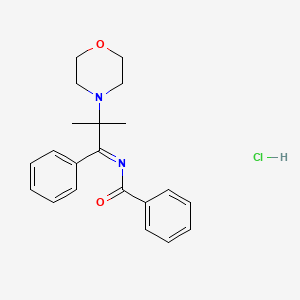
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride is a chemical compound with the molecular formula C21H24N2O2·HCl and a molecular weight of 372.93 g/mol . This compound is known for its unique structure, which includes a benzamide core with a morpholinoethyl substituent and a benzilidene group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride typically involves the reaction of benzaldehyde derivatives with N-(1-methyl-1-morpholinoethyl)benzamide under specific conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to promote the alkylation of N,N-dialkyl benzamides with methyl sulfides . This approach allows for efficient and selective synthesis without the need for transition metal catalysts or organometallic reagents.
Chemical Reactions Analysis
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride can be compared with other similar compounds, such as:
N-(alpha-(1-Methyl-1-morpholinoethyl)benzylidene)benzamide: Similar in structure but without the hydrochloride group.
N-(1-Methyl-1-morpholinoethyl)benzamide: Lacks the benzilidene group.
Benzamide derivatives: Various benzamide derivatives with different substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
16297-42-0 |
|---|---|
Molecular Formula |
C21H25ClN2O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-(2-methyl-2-morpholin-4-yl-1-phenylpropylidene)benzamide;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-21(2,23-13-15-25-16-14-23)19(17-9-5-3-6-10-17)22-20(24)18-11-7-4-8-12-18;/h3-12H,13-16H2,1-2H3;1H |
InChI Key |
ZIMOFHSWKVMYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


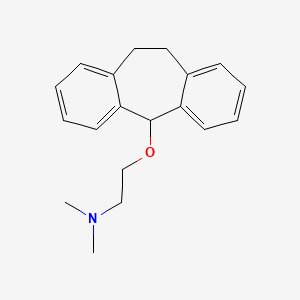
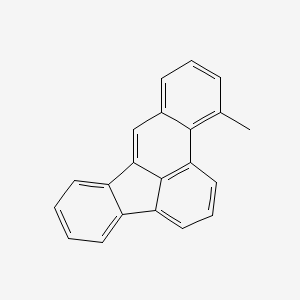
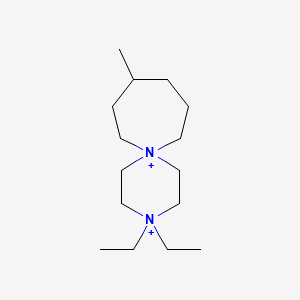
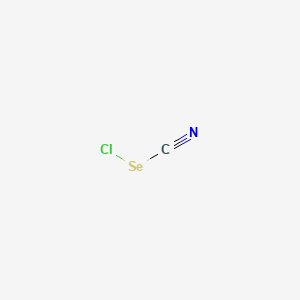
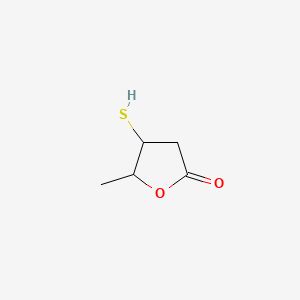
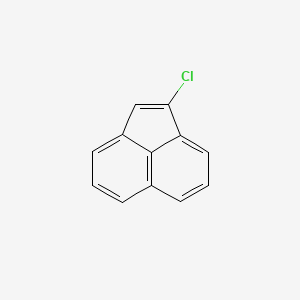
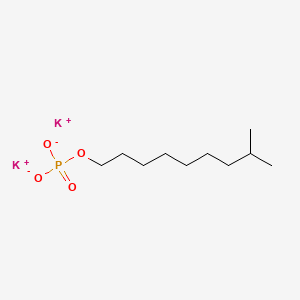
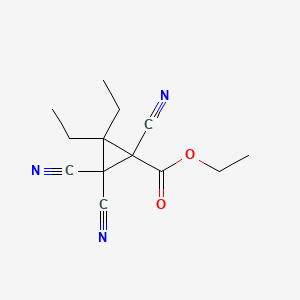
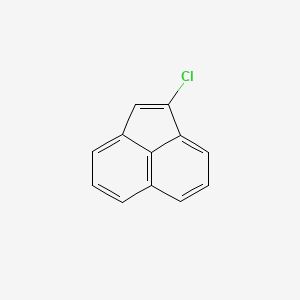
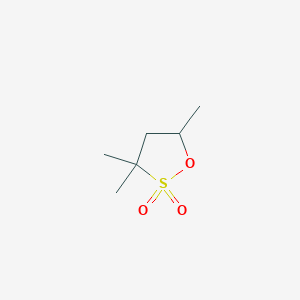
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


